molecular formula C22H27N7O B6125327 2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6125327
M. Wt: 405.5 g/mol
InChI Key: VEGBIJUWDUJQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.

Properties

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(2-methylanilino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-4-28-9-11-29(12-10-28)22-23-14-17(16(3)24-22)19-13-20(30)27-21(26-19)25-18-8-6-5-7-15(18)2/h5-8,13-14H,4,9-12H2,1-3H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGBIJUWDUJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core bipyrimidine structure.

    Functionalization: Introduction of the ethylpiperazine and methylphenylamino groups through nucleophilic substitution reactions.

    Cyclization: Formation of the dihydropyrimidinone ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenated solvents, catalysts like palladium, and moderate temperatures.

Major Products

Scientific Research Applications

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its effects on cellular pathways and potential as a biochemical probe.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.